Ácido agaricico

Descripción general

Descripción

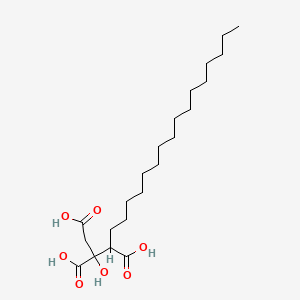

. Es un tipo de ácido graso compuesto por una larga cadena de hidrocarburos y tres grupos de ácidos carboxílicos en un extremo. Este compuesto es conocido por su carácter anfipático, lo que significa que tiene secciones polares (grupos hidroxilo) y no polares (cadena de hidrocarburos) .

Aplicaciones Científicas De Investigación

El ácido agarico tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

El ácido agarico ejerce sus efectos induciendo la transición de permeabilidad mitocondrial a través de su interacción con la adenina nucleótido translocasa. Esta interacción facilita la salida de los iones calcio acumulados, interrumpe el potencial de la membrana mitocondrial y provoca la hinchazón mitocondrial . Se cree que estos efectos influyen en la fluidez de la membrana y el metabolismo de los lípidos .

Compuestos Similares:

Ácido Cítrico: Otro ácido tricarboxílico con propiedades anfipáticas similares.

Ácido Fosfórico: Un ácido tribásico que puede donar tres iones hidrógeno en reacciones ácido-base.

Unicidad: El ácido agarico es único debido a su estructura específica, que incluye una larga cadena de hidrocarburos y tres grupos de ácidos carboxílicos. Esta estructura le permite interactuar con diversas moléculas biológicas e influir en las vías metabólicas de formas que otros compuestos similares no pueden .

Análisis Bioquímico

Biochemical Properties

Agaric acid has an amphipathic character, meaning it has both polar (hydroxyl groups) and nonpolar (hydrocarbon chain) sections . It is a tribasic acid, and therefore, it can donate up to 3 hydrogen ions to other bases in an acid-base reaction . Agaric acid is used as an inhibitor of metabolism in several animal experiments . It prevents the formation of C2 units from citrate and reduces the availability of citrate for the activation of acetyl-CoA carboxylase .

Cellular Effects

Agaric acid influences the metabolism of lipids as it affects sterol synthesis . It induces the mitochondrial permeability transition by collaborating with adenine nucleotide translocase . It facilitates the efflux of accumulated Ca2+, disrupts the potential of the membrane, and causes mitochondrial lumps . All these effects bet on membrane fluidity .

Molecular Mechanism

Agaric acid is thought to activate the opening of membrane pores due to the union of citrate to ADP transporters . A later research showed that N-ethylmaleimide inhibits carboxyatractyloside and agaric acid effects .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: Las rutas sintéticas específicas y las condiciones de reacción a menudo son de propiedad privada y pueden involucrar múltiples pasos de síntesis orgánica, incluidas las reacciones de oxidación y esterificación .

Métodos de Producción Industrial: La producción industrial del ácido agarico generalmente implica la extracción de fuentes naturales como los hongos. El proceso de extracción puede incluir extracción con disolventes, purificación y cristalización para obtener el compuesto puro .

Análisis De Reacciones Químicas

Tipos de Reacciones: El ácido agarico se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: Los grupos hidroxilo se pueden oxidar para formar cetonas o aldehídos.

Reducción: Los grupos de ácidos carboxílicos se pueden reducir para formar alcoholes.

Sustitución: Los grupos hidroxilo se pueden sustituir con otros grupos funcionales como los halógenos.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio y borohidruro de sodio.

Sustitución: Las reacciones de halogenación a menudo utilizan reactivos como cloruro de tionilo o tribromuro de fósforo.

Productos Principales: Los productos principales formados a partir de estas reacciones incluyen varios derivados del ácido agarico, como cetonas, alcoholes y compuestos halogenados .

Comparación Con Compuestos Similares

Citric Acid: Another tricarboxylic acid with similar amphipathic properties.

Phosphoric Acid: A tribasic acid that can donate three hydrogen ions in acid-base reactions.

Uniqueness: Agaric acid is unique due to its specific structure, which includes a long hydrocarbon chain and three carboxylic acid groups. This structure allows it to interact with various biological molecules and influence metabolic pathways in ways that other similar compounds may not .

Propiedades

IUPAC Name |

2-hydroxynonadecane-1,2,3-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H40O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20(25)26)22(29,21(27)28)17-19(23)24/h18,29H,2-17H2,1H3,(H,23,24)(H,25,26)(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZLCGUXUOFWCCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H40O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2046705 | |

| Record name | Agaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

666-99-9 | |

| Record name | Agaric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=666-99-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Agaricic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000666999 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Agaric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65690 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Agaric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60429 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Agaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxynonadecane-1,2,3-tricarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.516 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AGARICIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2XE342S7L6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of agaric acid within the cell?

A1: Agaric acid is known to target the adenine nucleotide translocase (ANT), a protein located in the inner mitochondrial membrane. [, , , ]

Q2: How does agaric acid interact with the adenine nucleotide translocase?

A2: While the exact binding site is not fully characterized, studies suggest agaric acid might interact with the ANT at a site distinct from the adenine nucleotide binding site but overlapping with the binding site of other ANT inhibitors like carboxyatractyloside. [, ] This interaction is suggested to involve critical thiol groups on the ANT. []

Q3: What are the downstream consequences of agaric acid binding to ANT?

A3: Agaric acid binding to ANT induces the opening of the mitochondrial permeability transition pore (mPTP). [, ] This leads to a cascade of events, including:

- Increased reactive oxygen species (ROS) production: [, ]

- Oxidation of unsaturated fatty acids in the mitochondrial membrane: []

- Cytochrome c release from the inner mitochondrial membrane: []

Q4: Does the effect of agaric acid on ANT depend on other factors?

A4: Research suggests that the impact of agaric acid on ANT and subsequent mPTP opening is influenced by membrane fluidity. []

Q5: What is the molecular formula and weight of agaric acid?

A5: The molecular formula of agaric acid is C22H40O7, and its molecular weight is 416.57 g/mol. [, , , ]

Q6: Are there spectroscopic data available to confirm the structure of agaric acid?

A6: Yes, the structure of agaric acid has been confirmed using techniques like infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy. [, , ]

Q7: Has agaric acid been explored for its detergent properties?

A7: Yes, research has investigated the detergent properties of different sodium salts of agaric acid (mono-, di-, and trisodium salts). []

Q8: How do the detergent properties of agaric acid salts compare to synthetic detergents?

A8: Monosodium agaric acid exhibits strong surface tension lowering abilities, while di- and trisodium salts demonstrate significant calcium binding capacity, surpassing some synthetic detergents in hard water conditions. []

Q9: Does agaric acid exhibit any known catalytic activities?

A9: While not a catalyst itself, agaric acid competitively inhibits the enzyme aconitase, a key enzyme in the citric acid cycle. []

Q10: Have computational methods been employed in agaric acid research?

A10: While specific computational studies on agaric acid itself are limited in the provided research, computational tools can be valuable for investigating its interactions with ANT, potential for modifications, and predicting its properties. [, ]

Q11: How do structural modifications of agaric acid affect its activity?

A11: Modifying agaric acid by introducing an additional alkyl chain can alter its self-assembling properties in solution, leading to the formation of vesicles rather than other aggregates like micelles. [] This suggests that even minor structural changes can impact its biological activity.

Q12: Are there specific challenges related to the stability and formulation of agaric acid?

A12: While specific data on the stability of agaric acid is limited in the provided research, formulating amphipathic molecules like agaric acid often requires strategies to enhance its solubility and stability in various media. [, ]

Q13: Are there specific SHE regulations regarding the handling and use of agaric acid?

A13: While specific regulations for agaric acid are not mentioned in the provided research, as with all chemical substances, handling agaric acid necessitates following general laboratory safety practices and consulting relevant safety data sheets. [, , , ]

Q14: Has agaric acid shown efficacy in any in vitro or in vivo models?

A15: Agaric acid has demonstrated inhibitory effects on the growth of Crithidia fasciculata, a model organism for studying trypanosomatid parasites. [] It also exhibits specific inhibition of α-glycerophosphate dehydrogenase, an enzyme crucial for energy metabolism in trypanosomes. [, ]

Q15: What is known about the toxicity and safety profile of agaric acid?

A17: While agaric acid has historically been used for medicinal purposes, detailed toxicological studies are limited in the provided research. [] Further investigation is necessary to establish its safety profile, particularly for long-term use.

Q16: Are there strategies to improve the delivery of agaric acid to specific targets?

A18: Agaric acid's amphipathic nature allows exploration of various drug delivery systems, such as liposomes or nanoparticles, to enhance its solubility, stability, and targeted delivery. [, ]

Q17: What analytical techniques are employed to characterize and quantify agaric acid?

A17: Common methods include:

- Chromatographic techniques: Gas chromatography (GC) and thin-layer chromatography (TLC) for separation and identification. [, ]

- Spectroscopic methods: IR and NMR spectroscopy for structural analysis. [, , ]

- Mass spectrometry (MS): For determining molecular weight and structural information. []

Q18: Is there information available regarding the environmental impact and degradation of agaric acid?

A21: Specific data on the environmental fate of agaric acid is limited in the provided research. Evaluating its potential for bioaccumulation, persistence, and toxicity to various organisms is crucial for understanding its environmental impact. []

Q19: How do the dissolution and solubility properties of agaric acid vary in different media?

A22: As an amphipathic molecule, agaric acid's solubility is expected to be influenced by the polarity of the solvent. Formulating it for improved solubility in aqueous environments is crucial for enhancing its bioavailability and therapeutic potential. [, ]

Q20: What measures are taken to validate analytical methods and ensure quality control during agaric acid research and development?

A23: Validating analytical methods (e.g., accuracy, precision, specificity) and implementing robust quality control procedures throughout the research, development, and manufacturing processes are essential to guarantee reliable and reproducible results. [, ]

Q21: Does agaric acid elicit any immunological responses or possess immunomodulatory properties?

A24: Specific information on the immunogenicity of agaric acid is not detailed in the provided research. Investigating its potential to activate or suppress immune cells and pathways is crucial for understanding its broader biological effects and potential therapeutic applications. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.